N-cyclopentyl-1-(2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-cyclopentyl-1-(2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopentyl group, a dimethylbenzenesulfonyl group, and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole ring, sulfonylation, and cyclopentylation. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Cyclopentylation: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-cyclopentyl-1-(2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-1-(2,5-dimethylbenzenesulfonyl)piperidine-4-carboxamide
- N-cyclopentyl-1-(2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-pyrrole-5-sulfonamide
Uniqueness
N-cyclopentyl-1-(2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is unique due to the presence of the indole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-cyclopentyl-1-(2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-15-7-8-16(2)21(13-15)29(26,27)23-12-11-17-14-19(9-10-20(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJXRDDQLAOOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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